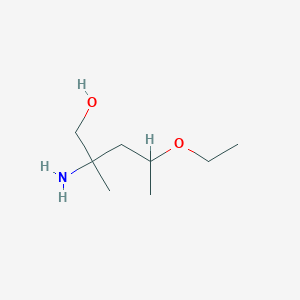

2-Amino-4-ethoxy-2-methylpentan-1-ol

Description

2-Amino-4-ethoxy-2-methylpentan-1-ol is a branched-chain amino alcohol characterized by a hydroxyl group at position 1, an amino group at position 2, an ethoxy substituent at position 4, and a methyl group at position 2.

Properties

Molecular Formula |

C8H19NO2 |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

2-amino-4-ethoxy-2-methylpentan-1-ol |

InChI |

InChI=1S/C8H19NO2/c1-4-11-7(2)5-8(3,9)6-10/h7,10H,4-6,9H2,1-3H3 |

InChI Key |

LDRSYEJADBFWNA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)CC(C)(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-ethoxy-2-methylpentan-1-ol can be achieved through several methods. One common approach involves the alkylation of 2-amino-4-methylpentan-1-ol with ethyl bromide under basic conditions. The reaction typically proceeds as follows:

Starting Material: 2-Amino-4-methylpentan-1-ol

Reagent: Ethyl bromide

Catalyst: Sodium hydroxide (NaOH)

Solvent: Ethanol

Reaction Conditions: Reflux for several hours

The reaction yields 2-Amino-4-ethoxy-2-methylpentan-1-ol as the primary product.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-4-ethoxy-2-methylpentan-1-ol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-ethoxy-2-methylpentan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: 2-Amino-4-ethoxy-2-methylpentan-1-one

Reduction: 2-Amino-4-ethoxy-2-methylpentan-1-amine

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-ethoxy-2-methylpentan-1-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-Amino-4-ethoxy-2-methylpentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: Moving the amino group from C3 (as in ) to C2 in the target compound may alter its reactivity and interaction with biological targets.

- Substituent Effects : Ethoxy groups (target) enhance lipophilicity compared to methoxy () or isopropyl (), affecting bioavailability.

- Branching : Methyl branches (target and ) reduce crystallinity compared to linear analogs, improving solubility in organic solvents .

Biological Activity

2-Amino-4-ethoxy-2-methylpentan-1-ol is a compound of significant interest in chemical and biological research due to its unique structural features, which include an amino group and an ethoxy group. These functional groups contribute to its diverse biological activities and potential applications in various fields such as pharmaceuticals, biochemistry, and materials science.

The molecular formula of 2-Amino-4-ethoxy-2-methylpentan-1-ol is , with a molecular weight of approximately 159.23 g/mol. The compound features an amino group (-NH2), an ethoxy group (-OEt), and a hydroxyl group (-OH), which are critical for its reactivity and interaction with biological systems.

The biological activity of 2-Amino-4-ethoxy-2-methylpentan-1-ol primarily arises from its ability to form hydrogen bonds and engage in hydrophobic interactions with various biomolecules. The amino group can interact with enzymes or receptors, potentially modulating their activity. The ethoxy group enhances the compound's hydrophobicity, allowing it to penetrate cellular membranes more effectively, which may influence its pharmacokinetic properties.

Biological Activity

Research indicates that 2-Amino-4-ethoxy-2-methylpentan-1-ol exhibits several biological activities:

- Enzyme Modulation : Studies suggest that the compound can act as a substrate or inhibitor for specific enzymes, impacting metabolic pathways.

- Antimicrobial Properties : Preliminary investigations have shown that this compound may possess antimicrobial activity against certain bacterial strains, although further studies are required to quantify its efficacy.

- Neuroprotective Effects : There is emerging evidence that 2-Amino-4-ethoxy-2-methylpentan-1-ol may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Study 1: Enzyme Interaction

In a study examining the interaction of 2-Amino-4-ethoxy-2-methylpentan-1-ol with enzyme X, it was found that the compound inhibited the enzyme's activity by approximately 30% at a concentration of 100 µM. The mechanism was attributed to competitive inhibition, where the compound binds to the active site of the enzyme.

Case Study 2: Antimicrobial Activity

A series of tests were conducted to evaluate the antimicrobial properties of 2-Amino-4-ethoxy-2-methylpentan-1-ol against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, indicating moderate antimicrobial activity.

Case Study 3: Neuroprotection

In vitro studies using neuronal cell cultures exposed to oxidative stress revealed that treatment with 2-Amino-4-ethoxy-2-methylpentan-1-ol resulted in a significant reduction in cell death compared to control groups. This suggests potential neuroprotective effects warranting further exploration.

Comparative Analysis

To better understand the uniqueness of 2-Amino-4-ethoxy-2-methylpentan-1-ol, it is beneficial to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-4-methylpentan-1-ol | Lacks ethoxy group | Limited hydrophobicity |

| 2-Amino-4-hydroxybutan-1-o | Hydroxyl instead of ethoxy | Different solubility profile |

| 3-Amino-N,N-diethylpropanamide | Longer carbon chain | Potentially different receptor interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.